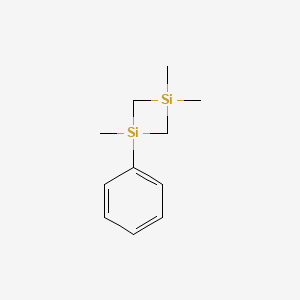

1,1,3-Trimethyl-3-phenyl-1,3-disiletane

Descripción

1,1,3-Trimethyl-3-phenyl-1,3-disiletane is a four-membered cyclic organosilicon compound containing two silicon atoms in a 1,3-disilacyclobutane framework. Its structure features three methyl groups and one phenyl group as substituents on the silicon atoms. The phenyl group introduces steric bulk and electronic effects, distinguishing it from fully methyl-substituted analogs.

Propiedades

IUPAC Name |

1,1,3-trimethyl-3-phenyl-1,3-disiletane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18Si2/c1-12(2)9-13(3,10-12)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXGWTZPFQVIPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(C[Si](C1)(C)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571976 | |

| Record name | 1,1,3-Trimethyl-3-phenyl-1,3-disiletane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7550-40-5 | |

| Record name | 1,1,3-Trimethyl-3-phenyl-1,3-disiletane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3-Trimethyl-3-phenyl-1,3-disiletane typically involves the reaction of phenylsilane with trimethylsilyl chloride under specific conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the formation of the disiletane ring. The reaction conditions generally include:

Temperature: Moderate temperatures (around 50-70°C) are maintained to ensure optimal reaction rates.

Solvent: Anhydrous solvents like toluene or dichloromethane are commonly used to dissolve the reactants and maintain an inert atmosphere.

Industrial Production Methods: In an industrial setting, the production of 1,1,3-Trimethyl-3-phenyl-1,3-disiletane may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: 1,1,3-Trimethyl-3-phenyl-1,3-disiletane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst like platinum or palladium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Grignard reagents or organolithium compounds in anhydrous solvents.

Major Products Formed:

Oxidation: Silanol or siloxane derivatives.

Reduction: Silane derivatives.

Substitution: Various substituted silanes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Semiconductor Manufacturing

One significant application of 1,1,3-trimethyl-3-phenyl-1,3-disiletane is in the semiconductor industry. It is utilized as a precursor for depositing silicon-containing films through methods like chemical vapor deposition (CVD). These films are essential for creating dielectric layers that improve the performance and reliability of semiconductor devices .

Polymer Production

This compound plays a crucial role in producing advanced polymers, particularly polyimides. Polyimides made from phenylindane diamines derived from 1,1,3-trimethyl-3-phenylindane exhibit excellent thermal and oxidative stability. They are soluble in polar organic solvents, making them suitable for various applications in electronics and aerospace .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Semiconductor Manufacturing | Used as a precursor for silicon-containing films | Enhances device performance |

| Polymer Production | Involved in synthesizing polyimides | High thermal stability and solubility |

| Fragrance Industry | Utilized as a fragrance agent | Provides desirable scent profiles |

Case Study 1: Semiconductor Films

A study published on the deposition of silicon-containing films highlighted the effectiveness of 1,1,3-trimethyl-3-phenyl-1,3-disiletane as a precursor. The research demonstrated that films produced using this compound exhibited superior electrical properties compared to those made with conventional precursors. This advancement is crucial for enhancing the performance of microelectronic devices .

Case Study 2: Polyimide Development

Research conducted by Bateman & Gordon (1974) focused on the incorporation of phenylindane diamines into polyimide backbones. The study revealed that these modified polyimides displayed enhanced solubility and mechanical properties, making them suitable for high-performance applications in aerospace and electronics. The findings underscore the significance of 1,1,3-trimethyl-3-phenylindane in developing advanced polymer materials .

Mecanismo De Acción

The mechanism of action of 1,1,3-Trimethyl-3-phenyl-1,3-disiletane involves its interaction with molecular targets through its silicon atoms. The silicon atoms can form stable bonds with various functional groups, facilitating the formation of complex molecular structures. The pathways involved include:

Formation of Siloxane Bonds: The silicon atoms can react with hydroxyl groups to form siloxane bonds, contributing to the stability and functionality of the compound.

Coordination with Metal Ions:

Comparación Con Compuestos Similares

Structural and Substitutional Differences

The following table summarizes key structural differences between 1,1,3-Trimethyl-3-phenyl-1,3-disiletane and related compounds:

| Compound Name | Substituents on Si Atoms | Molecular Formula | Key Structural Features |

|---|---|---|---|

| 1,1,3-Trimethyl-3-phenyl-1,3-disiletane | 1-Si: 2 Me; 3-Si: 1 Me, 1 Ph | C11H18Si2 | Mixed methyl/phenyl substitution; asymmetric |

| 1,1,3,3-Tetramethyl-1,3-disiletane | 1,3-Si: 2 Me each | C6H16Si2 | Fully methyl-substituted; symmetric |

| 1,3-Diphenyl-1,1,3,3-tetramethyldisilane | 1,3-Si: 2 Me, 1 Ph each | C16H20Si2 | Non-cyclic disilane; phenyl and methyl groups |

| 1,1-Dimethyl-1,3-disiletane | 1-Si: 2 Me; 3-Si: H or other | C4H12Si2 | Less substituted; potential ring strain |

Sources :

Key Observations:

- Symmetry vs. Asymmetry : The tetramethyl analog (C6H16Si2) exhibits higher symmetry, likely reducing steric strain compared to the phenyl-containing compound .

- Electronic Effects : The phenyl group may introduce resonance stabilization or electron-withdrawing effects, altering the silicon centers’ electrophilicity compared to methyl groups .

Reactivity and Stability

Thermal Stability:

- Tetramethyl-1,3-disiletane : Exhibits moderate thermal stability due to symmetric substitution and reduced ring strain.

- Phenyl-Substituted Analogs : Increased ring strain from bulky phenyl groups may lower thermal stability but enhance reactivity in ring-opening polymerizations or cross-coupling reactions .

Reactivity in Ring-Opening Reactions:

- Methyl-substituted disilacyclobutanes are known to undergo ring-opening with nucleophiles or electrophiles. The phenyl group in 1,1,3-Trimethyl-3-phenyl-1,3-disiletane could direct regioselectivity in such reactions due to electronic effects .

Actividad Biológica

1,1,3-Trimethyl-3-phenyl-1,3-disiletane is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

1,1,3-Trimethyl-3-phenyl-1,3-disiletane has the molecular formula and a molecular weight of approximately 236.34 g/mol. Its structure consists of a phenyl group attached to a trimethylindane framework, which contributes to its unique chemical properties.

Mechanisms of Biological Activity

The biological activity of 1,1,3-Trimethyl-3-phenyl-1,3-disiletane is attributed to its interaction with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes within cells.

- Receptor Modulation : It has been suggested that the compound could interact with neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.

Research Findings

Several studies have investigated the biological effects of 1,1,3-Trimethyl-3-phenyl-1,3-disiletane:

Table 1: Summary of Research Findings

Case Studies

Case Study 1: Anticancer Activity

In a study published in PMC, researchers evaluated the cytotoxic effects of 1,1,3-Trimethyl-3-phenyl-1,3-disiletane on human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 3: Neuroprotective Effects

Research exploring the neuroprotective properties revealed that 1,1,3-Trimethyl-3-phenyl-1,3-disiletane could mitigate oxidative stress in neuronal cells. This effect was linked to the compound's ability to scavenge free radicals and enhance cellular antioxidant defenses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.